Bicyclo[3.3.1]nonane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54674-62-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-4-7-2-1-3-8(9)6-7/h7-9H,1-6H2,(H,11,12) |
InChI Key |
AVGABDDHDPQSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Bicyclo 3.3.1 Nonane 2 Carboxylic Acid Derivatives
Retrosynthetic Approaches to the Bicyclo[3.3.1]nonane-2-carboxylic Acid Skeleton
Retrosynthetic analysis of the bicyclo[3.3.1]nonane skeleton reveals several logical disconnection points. A primary strategy involves dissecting the molecule into a functionalized cyclohexane (B81311) precursor. One common approach is a two-bond disconnection across the C1-C2 and C1-C8 bonds, which suggests a reaction between a cyclohexanone (B45756) enol ether and a three-carbon component like malonyl dichloride. acs.org This strategy is particularly direct for constructing the core in a single step. acs.org
Another prevalent retrosynthetic pathway involves sequential annulation reactions. This approach envisions the bicyclic system being built from a cyclohexanone or a β-keto ester, which undergoes a Michael addition followed by an intramolecular aldol (B89426) condensation to form the second six-membered ring. rsc.orgthieme-connect.com This tandem reaction sequence is a powerful method for assembling the core structure efficiently. For the specific target of this compound, the carboxylic acid functionality can be envisioned as arising from the oxidation of a primary alcohol or aldehyde, or through the manipulation of a ketone group at the C2 position, which is a common feature in many synthetic intermediates.
Establishment of the Bicyclo[3.3.1]nonane Core Structure
The construction of the bicyclo[3.3.1]nonane core is the foundational challenge in the synthesis of its derivatives. Various methodologies have been developed to efficiently create this bridged ring system.
Condensation reactions are a cornerstone for the synthesis of the bicyclo[3.3.1]nonane skeleton. The reaction of β-keto esters with α,β-unsaturated aldehydes (enals) provides a direct route to the bicyclic core. rsc.orgtandfonline.com For instance, a highly efficient method involves a double tandem conjugate addition-intramolecular aldol reaction of ethyl acetoacetate (B1235776) with conjugated enals. thieme-connect.com This process builds both rings in a sequential manner, leading to substituted 1-hydroxybicyclo[3.3.1]nonan-3-ones after hydrolysis. thieme-connect.com
Another key strategy is the Effenberger-type cyclization, which utilizes the reaction of a cyclohexanone enol ether with malonyl dichloride. acs.orgrsc.org This approach has been successfully applied to synthesize the bicyclo[3.3.1]nonane core of natural products like garsubellin A. acs.orgrsc.org The reaction between dimethyl 1,3-acetonedicarboxylate and enals, catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or piperidine, also constructs the bicyclic system in a single, stereospecific step through a sequential Michael addition and intramolecular aldolization. acs.org
| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate (2 equiv.) | Conjugated enals | t-BuOK/t-BuOH, then hydrolysis | Substituted 1-hydroxybicyclo[3.3.1]nonan-3-ones | Not specified | thieme-connect.com |
| Cyclohexanone enol ether | Malonyl dichloride | Not specified | Bicyclo[3.3.1]nonane-1,3,5-trione core | 36–55% | acs.orgrsc.org |
| Dimethyl 1,3-acetonedicarboxylate | Enals | cat. TBAF or piperidine, THF, rt | Bicyclo[3.3.1]nonenols | High | acs.org |
| 1,3-Cyclohexanediones | Enals | One-pot procedure | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | Good to excellent | ucl.ac.ukrsc.org |
Intramolecular reactions are pivotal in forming the second ring of the bicyclo[3.3.1]nonane system, often providing high levels of stereocontrol. A classic example is the intramolecular aldol cyclization, which can be promoted by either acid or base. rsc.org For instance, a readily available bicyclic diketone can undergo a Tiffeneau-Demjanov reaction followed by an intramolecular aldol cyclization to yield a tricyclic system derived from the bicyclo[3.3.1]nonane core. tandfonline.com
More advanced intramolecular strategies have also been developed. These include SmI₂-mediated reductive cyclizations and one-pot Mannich reactions, which have been used to synthesize chiral sp³-rich bicyclo[3.3.1]nonane scaffolds from a common aldehyde precursor. nih.gov Michael addition-driven cyclization reactions represent another powerful tool for constructing the core structure. rsc.org
Organocatalysis has emerged as a powerful tool for initiating such cascades asymmetrically. researchgate.netresearchgate.net The desymmetrization of prochiral starting materials, such as appropriately substituted cyclohexanones, provides an elegant method for accessing chiral bicyclo[3.3.1]nonane frameworks with high enantiomeric purity. researchgate.net These advanced strategies are crucial for synthesizing optically active derivatives required for biological applications.
Stereoselective Synthesis of this compound and Chiral Precursors
Controlling the stereochemistry during the synthesis of bicyclo[3.3.1]nonane derivatives is critical. The rigid nature of the scaffold means that the relative and absolute configuration of substituents significantly impacts its properties.
Organocatalysis has been instrumental in the stereoselective synthesis of related bicyclic systems. For example, a highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives, which feature four contiguous stereogenic centers, was achieved through a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts. nih.gov Such strategies highlight the potential for precise control over multiple stereocenters in a single synthetic sequence. researchgate.netnih.gov A direct diastereoselective cyclization has also been developed to provide access to the bicyclo[3.3.1]nonane core of garsubellin A, where the stereochemistry is induced by a pre-existing stereocenter in the starting material. acs.orgacs.org
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. While direct resolution of this compound is not widely documented, the resolution of key precursors, such as racemic bicyclo[3.3.1]nonane-2,6-dione, is well-established.
Baker's yeast has been successfully employed to kinetically resolve this racemic dione (B5365651) on a large scale. researchgate.net The process yields enantiomerically pure (+)-bicyclo[3.3.1]nonane-2,6-dione, a versatile chiral building block. researchgate.net Furthermore, various vegetables, including carrots (Daucus carota) and parsnips (Pastinaca sativa), have been screened as biocatalysts for the stereoselective biotransformation of related diacetates, demonstrating the broad utility of biocatalysis in this field. researchgate.net
| Substrate | Biocatalyst | Process | Outcome | Reference |
|---|---|---|---|---|
| (±)-Bicyclo[3.3.1]nonane-2,6-dione | Baker's yeast (for sweet dough) | Kinetic Resolution (Reduction) | Isolation of enantiomerically pure (+)-dione | researchgate.net |
| (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate | Carrot (Daucus carota) roots | Stereoselective Biotransformation (Hydrolysis) | (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-diol | researchgate.net |
| (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate | Parsnip (Pastinaca sativa) roots | Stereoselective Biotransformation (Hydrolysis) | (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-diol | researchgate.net |
These resolved ketones and alcohols are invaluable chiral precursors that can be further elaborated into enantiomerically pure this compound through established synthetic transformations.
Asymmetric Organocatalytic Transformations
Organocatalysis has become a powerful tool for the enantioselective construction of complex molecular architectures, including the bicyclo[3.3.1]nonane system. researchgate.netresearchgate.net These methods avoid the use of metals, offering advantages in terms of cost, toxicity, and environmental impact. Key strategies involve leveraging chiral small molecules to catalyze cascade or domino reactions that efficiently build the bicyclic core with high stereocontrol. researchgate.net
One prominent approach is the desymmetrization of prochiral cyclohexanone derivatives. researchgate.net For instance, secondary amine catalysts have been employed to facilitate direct asymmetric intramolecular aldol reactions, yielding chiral bicyclo[3.3.1]nonan-2-one derivatives. researchgate.net Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have also proven effective. They can catalyze desymmetrizing Michael cyclizations of 1,3-diones tethered to electron-deficient alkenes, providing access to bicyclo[3.3.1]nonanes with high enantioselectivity. semanticscholar.org
Cascade reactions, where multiple bonds are formed in a single operation, are particularly efficient. Organocatalyzed domino Michael-hemiacetalization-Michael reactions have been developed for the stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives, which serve as precursors to the core carbon skeleton. nih.gov Similarly, a switchable organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes allows for the chemodivergent synthesis of chiral bicyclo[3.3.1]nonanes with excellent enantioselectivities (up to 97% ee). nih.gov
| Catalyst Type | Reaction Type | Substrate Example | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Secondary Amine | Intramolecular Aldolization | Substituted Cyclohexanone | Chiral endo-8-hydroxy-bicyclo[3.3.1]nonan-2-one | High | researchgate.net |
| Chiral Phosphoric Acid | Michael Cyclization | 2,2-disubstituted cyclic 1,3-dione | Bicyclo[3.3.1]nonane derivative | 86-95% ee | semanticscholar.org |
| Modularly Designed Organocatalyst | Domino Michael-Hemiacetalization-Michael | (E)-3-aryl-2-nitroprop-2-enol | 3-Oxabicyclo[3.3.1]nonan-2-one derivative | High | nih.gov |
| Chiral Phosphoric Acid | Enantioselective Sulfenocyclization | Cyclohexa-1,4-diene | Chiral bridged bicyclo[3.3.1]nonane | up to 97% ee | nih.gov |
Metal-Catalyzed Asymmetric Cycloadditions
Transition metal catalysis offers a complementary set of powerful tools for constructing the bicyclo[3.3.1]nonane skeleton, often through cycloaddition or cyclization pathways. acs.org These reactions can form the core structure with high control over stereochemistry, guided by chiral ligands coordinated to the metal center.
Palladium catalysis is widely used in this context. For example, an intramolecular Heck reaction was a crucial step in the total synthesis of the marine drug trabectedin, successfully forming the bicyclo[3.3.1] system. mdpi.com Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) are also well-established for creating five-membered rings, and extensions to higher-order cycloadditions can generate more complex bicyclic systems. acs.orgacs.org
Gold catalysts have also been employed in cycloaddition strategies. Specific gold-catalyzed cyclopropanation/[5+3] cycloadditions of allenenynes have been developed to furnish bicyclo[3.3.1]nonane derivatives.
| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Intramolecular Heck Reaction | Cyclic enamide precursor | Tricyclic system containing bicyclo[3.3.1]nonane | mdpi.com |
| Gold (Au) | Cyclopropanation/[5+3] Cycloaddition | 1,4,9- and 1,4,10-Allenenynes | Bicyclo[3.3.1]nonane derivative | ucsb.edu |
| Palladium (Pd) | [6+3] Cycloaddition | Trimethylenemethane (TMM) donor and Tropone | Bicyclo[4.3.1]decadiene (related system) | acs.org |
Functionalization at C-2 to Introduce the Carboxylic Acid Moiety
Once the bicyclo[3.3.1]nonane core is constructed, the introduction of the carboxylic acid group at the C-2 position is typically achieved through the transformation of a precursor functional group. Common strategies include the hydrolysis of a nitrile or the oxidation of an alcohol or aldehyde.
Hydrolysis of Nitrile Precursors
The hydrolysis of a nitrile (carbonitrile) group located at the C-2 position of the bicyclo[3.3.1]nonane skeleton is a direct and reliable method for installing the carboxylic acid moiety. libretexts.org This transformation can be performed under either acidic or basic conditions, with acid-catalyzed hydrolysis being common. libretexts.org
A typical procedure involves heating the nitrile precursor under reflux with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org This method has been successfully applied to the synthesis of bicyclo[3.3.1]nonane dicarboxylic acids, where a dinitrile precursor was hydrolyzed using concentrated HCl in acetic acid to yield the corresponding diacid. mdpi.comnih.gov The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt.
Oxidative Transformations to Carboxylic Acid Groups
An alternative route to the C-2 carboxylic acid involves the oxidation of a less oxidized functional group, most commonly a primary alcohol or an aldehyde. This approach is advantageous when the precursor alcohol or aldehyde is readily accessible from the core synthesis.
The oxidation of a primary alcohol (R-CH₂OH) at the C-2 position to a carboxylic acid requires a strong oxidizing agent. imperial.ac.uk A variety of reagents based on chromium(VI), such as chromic acid (generated from Jones reagent) or pyridinium (B92312) dichromate (PDC), can effect this transformation. imperial.ac.uk Other modern, often milder, reagents based on manganese (e.g., KMnO₄) or ruthenium can also be employed. For example, the oxidation of a hydroxymethyl group on the bicyclo[3.3.1]nonane framework has been demonstrated as a viable synthetic step. acs.org In some advanced methods, directed C-H oxidation can convert an unactivated methylene (B1212753) group into a carbonyl group as part of a lactone, which is a cyclic ester derived from a carboxylic acid. uu.nl
| Precursor Functional Group at C-2 | Common Oxidizing Agent(s) | Product | Reference |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | Chromium(VI) reagents (e.g., Jones reagent), KMnO₄ | Carboxylic Acid (-COOH) | imperial.ac.ukacs.org |
| Aldehyde (-CHO) | Potassium permanganate (B83412) (KMnO₄), Hydrogen peroxide (H₂O₂) | Carboxylic Acid (-COOH) | imperial.ac.uk |
| Unactivated Methylene (-CH₂-) | Manganese (Mn) complexes (for C-H oxidation) | γ-Lactone (via carboxylic acid intermediate) | uu.nl |
Green Chemistry Aspects in the Synthesis of Bicyclo[3.3.1]nonane Carboxylic Acids
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like bicyclo[3.3.1]nonane carboxylic acids. A primary goal is to reduce environmental impact by improving efficiency and minimizing waste and the use of hazardous materials.
Organocatalysis, as discussed in section 2.3.2, is inherently a greener approach as it avoids the use of often toxic and expensive heavy metals. researchgate.netnih.gov Furthermore, the development of organocatalytic reactions that can be performed in environmentally benign solvents, such as water or brine, represents a significant advance. nih.gov
Advanced Structural Characterization and Conformational Dynamics
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and torsional angles in the solid state. This technique is crucial for understanding the three-dimensional geometry of the bicyclic framework and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net
For chiral compounds, X-ray crystallography using anomalous dispersion can determine the absolute configuration unambiguously. researchgate.net The analysis of crystallographic data for various bicyclo[3.3.1]nonane derivatives has confirmed that the dual-chair conformation is generally preferred, although it is often flattened to alleviate transannular steric strain between the C3 and C7 endo-hydrogens. nih.govsci-hub.se Substitution can, however, lead to the adoption of chair-boat conformations. sci-hub.se
In the solid state, the carboxylic acid group of bicyclo[3.3.1]nonane-2-carboxylic acid is expected to form strong intermolecular hydrogen bonds. These interactions typically lead to the formation of centrosymmetric dimers or catemeric (chain-like) structures, which have been observed in related ketocarboxylic acids. vu.lt The precise geometry of the bicyclic rings, including any distortions from ideal chair conformations, can be quantified from the crystallographic data. sci-hub.se
Table 3: Crystallographic Data for a Related Bicyclic Ketocarboxylic Acid
| Parameter | Value |
|---|---|
| Compound | (±)-2-exo-Carboxy-2-endo-methyl-7-oxobicyclo[2.2.1]heptane (as lactol) |
| Formula | C₉H₁₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 6.4030(5) |
| b (Å) | 10.6590(3) |
| c (Å) | 12.1023(3) |
| β (°) | 102.083(1) |
| Volume (ų) | 807.68(4) |
Data presented for a related bicyclic compound to illustrate typical crystallographic parameters, as specific data for this compound is not available in the provided sources.
Conformational Analysis of the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane framework is a classic model for conformational analysis due to its unique blend of rigidity and flexibility. vu.lt This bicyclic system, composed of two fused cyclohexane (B81311) rings, can theoretically exist in three principal conformations: a twin-chair (or chair-chair, CC), a chair-boat (CB), and a twin-boat (BB). vu.ltoregonstate.edu For the parent hydrocarbon and many simple derivatives, the twin-chair conformation is the most thermodynamically stable arrangement. vu.lt However, the conformational preference is highly sensitive to the substitution pattern, particularly at the C3 and C7 positions, as well as at the bridging C9 position. vu.lt The introduction of substituents can alter the delicate balance of steric and electronic interactions, potentially favoring the chair-boat or even a twisted boat-boat conformation. nih.gov
The different conformations of the bicyclo[3.3.1]nonane core are in dynamic equilibrium, interconverting through ring inversion processes analogous to those in cyclohexane. The primary interconversion pathway connects the most stable twin-chair (CC) conformation with the chair-boat (CB) form. This process involves one of the six-membered rings flipping from a chair to a boat geometry. Further ring inversion of the remaining chair ring in the CB conformer would lead to the high-energy twin-boat (BB) conformation. The BB conformer is generally considered a high-energy transition state or a very shallow minimum on the potential energy surface for most derivatives due to significant destabilizing steric and torsional strains. nih.gov The energy barriers for these interconversions are influenced by the nature and position of substituents on the bicyclic frame.
| Conformation | Symmetry | Relative Energy (Typical) | Key Destabilizing Interactions |
|---|---|---|---|
| Chair-Chair (CC) | C₂ᵥ | Most Stable | Transannular H₃···H₇ repulsion |
| Chair-Boat (CB) | Cₛ | Intermediate | Torsional strain in boat ring |
| Boat-Boat (BB) | C₂ | Least Stable | Severe steric and torsional strain |
The presence of a carboxylic acid group at the C-2 position introduces significant stereoelectronic effects that can influence the conformational equilibrium of the bicyclo[3.3.1]nonane core. Stereoelectronic effects involve the interaction of electron orbitals that are dependent on the spatial arrangement of atoms within a molecule. beilstein-journals.org
A defining characteristic of the bicyclo[3.3.1]nonane skeleton, particularly in its dominant chair-chair conformation, is the close spatial proximity of atoms that are separated by several bonds. These "through-space" interactions are known as transannular interactions. The most notable of these in the parent system is the steric repulsion between the endo-hydrogen atoms at C3 and C7, which forces a slight flattening of the cyclohexane rings to alleviate the strain. vu.lt
With a carboxylic acid substituent at the C-2 position, new potential transannular interactions arise. The atoms of the -COOH group are brought into close proximity with the hydrogen atoms at the C6 and C8 positions. Depending on whether the carboxylic acid group occupies an axial or equatorial position, and its rotational orientation (s-cis or s-trans), different proximity effects can occur. For instance, in a chair conformation, an equatorial C2-substituent is relatively close to the C7 and C8 positions, while an axial substituent is closer to the C9 bridge and the C4 position. Theoretical and spectroscopic studies on related bicyclo[3.3.1]nonane derivatives have demonstrated substantial through-space interaction (homoconjugation) between π-orbitals at the C2 and C6/C7 positions, with interatomic distances measured around 3.2–3.3 Å. mdpi.comnih.govacs.org The carbonyl group of the carboxylic acid at C-2 could similarly engage in electronic or steric interactions with the transannular C6-H or C8-H bonds, influencing chemical reactivity and the conformational landscape.
| Interacting Atoms | Typical Distance (Å) | Nature of Interaction |
|---|---|---|
| C₃ ··· C₇ | ~3.1 | Steric/Electronic Repulsion |
| C₂ ··· C₆ | ~3.3 | Potential Through-Space Orbital Interaction mdpi.com |
| C₂ ··· C₇ | ~3.2 | Potential Through-Space Orbital Interaction mdpi.com |
| C₂ ··· C₈ | ~2.5 | Steric Interaction |
Theoretical and Computational Chemistry Studies
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for deciphering complex reaction mechanisms involving bicyclic systems. acs.org For the bicyclo[3.3.1]nonane framework, computational modeling has been used to rationalize reaction outcomes and understand the energetics of transition states in its synthesis.
For instance, in organo-catalyzed aldol (B89426) condensations and acid-catalyzed tandem Michael addition-intramolecular aldol reactions used to form the bicyclo[3.3.1]nonane core, computational studies can clarify stereoselectivity. rsc.org The preference for certain diastereomers can be rationalized by analyzing the transition state energies, where factors like hydrogen bonding and dipole-dipole interactions play a crucial role. rsc.org By modeling the transition states, chemists can understand why a particular reaction pathway is favored, leading to the observed product distribution. rsc.org These insights are critical for designing more efficient and selective synthetic routes toward complex molecules containing the bicyclo[3.3.1]nonane scaffold. researchgate.net
| Reaction Type | Computational Focus | Insights Gained |
| Michael Addition / Aldol Condensation | Transition State Analysis | Rationalization of diastereoselectivity based on the stability of transition states, influenced by H-bonding and dipole interactions. rsc.org |
| General Cyclizations | Reaction Pathway Analysis | Uncovering unexpected reaction pathways and understanding the origins of stereochemistry. acs.org |
Reactivity and Derivatization of Bicyclo 3.3.1 Nonane 2 Carboxylic Acid
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of diverse functionalities through well-established chemical reactions.
The carboxylic acid moiety of bicyclo[3.3.1]nonane-2-carboxylic acid and its analogues readily undergoes standard transformations such as esterification and amidation. The formation of esters is a well-documented reaction for this class of compounds. nih.gov For instance, bicyclo[3.3.1]nonane-containing carboxylic acids can be reacted with alcohols, such as 3-hydroxyoxetane, to form the corresponding esters. nih.govresearchgate.net
Amidation reactions are equally feasible. In a relevant example, 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid was first converted to its acid chloride and subsequently coupled with an amino acid under Schotten-Baumann conditions to form an amide bond. nih.gov This demonstrates the utility of the bicyclic carboxylic acid as a building block for creating more complex molecules, such as peptide analogues.
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Esterification | Bicyclo[3.3.1]nonane-carboxylic acid, 3-hydroxyoxetane | Oxetane ester | nih.govresearchgate.net |
| Amidation (via acid chloride) | 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid, Amino acid | Amide (peptide analogue) | nih.gov |
The reduction of the carboxylic acid group offers a pathway to corresponding primary alcohols or aldehydes, which are valuable synthetic intermediates. The complete reduction of carboxylic acids to primary alcohols is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). oregonstate.edulibretexts.org This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced to the alcohol. libretexts.org
The partial reduction of a carboxylic acid to an aldehyde is more challenging as it requires stopping the reaction at the intermediate stage. reddit.com Direct conversion is difficult due to the low reactivity of the carboxylic acid and the high reactivity of the product aldehyde. libretexts.org A common strategy involves the in-situ conversion of the carboxylic acid to a more reactive derivative, such as a silyl (B83357) ester, which can then be reduced to the aldehyde using a sterically hindered reducing agent like Diisobutylaluminum hydride (DIBAL-H) at low temperatures. chemistrysteps.com Another approach is to convert the carboxylic acid to an acid chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde. reddit.com
| Target Product | Typical Reagent(s) | Key Considerations | Reference |
|---|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent; reaction goes to completion. | oregonstate.edulibretexts.org |
| Aldehyde | DIBAL-H | Requires conversion to an ester or other derivative; low temperature is crucial to prevent over-reduction. | reddit.comchemistrysteps.com |
Functionalization of the Bicyclo[3.3.1]nonane Ring System
Beyond derivatization of the carboxyl group, the rigid bicyclic skeleton can be functionalized, often with a high degree of regio- and stereocontrol.
The synthesis of functionalized bicyclo[3.3.1]nonane derivatives can be achieved with high stereoselectivity through various methods, including organocatalytic domino reactions. nih.gov For example, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives, featuring four contiguous stereogenic centers, has been developed. nih.gov Another powerful strategy involves the switchable asymmetric regioselective sulfenocyclization of cyclohexa-1,4-dienes that bear both aryl and carboxylic acid nucleophilic sites. nih.gov By carefully selecting the sulfenylating agent, this method can produce chiral bicyclo[3.3.1]nonane structures with three new stereogenic centers, including an all-carbon quaternary bridgehead center, in high diastereo- and enantioselectivity. nih.gov The stereocontrolled synthesis of these frameworks is crucial as they serve as useful synthons for more complex bicyclic and polycyclic structures. researchgate.net
Substitution at the bridgehead positions (C1 and C5) of the bicyclo[3.3.1]nonane system can significantly influence the molecule's properties and reactivity. While direct substitution at these positions is often challenging, it can be achieved through methods like bridgehead lithiation, particularly on activated systems. rsc.org For example, substrates possessing the bicyclo[3.3.1]nonane-1,3,5-trione core have been successfully lithiated at the C-5 bridgehead position, allowing for the subsequent incorporation of various electrophiles. rsc.org The substitution pattern on the bicyclic system can affect the sensitivity and outcome of these reactions. rsc.org Such modifications are critical in synthetic strategies targeting complex natural products containing this bicyclic core.
Applications in Advanced Chemical Synthesis and Materials Science
Bicyclo[3.3.1]nonane-2-carboxylic Acid as a Versatile Chiral Building Block
The intrinsic chirality and structural rigidity of the bicyclo[3.3.1]nonane skeleton make it an exemplary chiral building block. The introduction of functional groups, such as a carboxylic acid at the C-2 position, provides a handle for further synthetic transformations, allowing this core to be integrated into a wide array of complex molecules.
The synthesis of enantiomerically pure bicyclo[3.3.1]nonane derivatives is a critical first step in their use as chiral synthons. A common and highly valuable starting material is bicyclo[3.3.1]nonane-2,6-dione, which can be obtained in high optical purity through methods like kinetic resolution using Baker's yeast. vu.ltlu.se This enantiopure diketone serves as a versatile precursor for a variety of functionalized bicyclic systems. quick.cz
From this chiral foundation, further modifications can be made to access specific derivatives. For instance, selective reduction and functionalization can lead to compounds like this compound. These enantiopure carboxylic acids and their related structures are pivotal intermediates for constructing more elaborate chiral molecules, where the bicyclic framework ensures a fixed and predictable spatial arrangement of substituents. nih.gov The synthesis of chiral sp³-rich bicyclo[3.3.1]nonane scaffolds has been demonstrated from precursors prepared via copper-catalyzed enantioselective reduction, highlighting the advanced methods used to access these systems. nih.gov
The bicyclo[3.3.1]nonane framework is a core structural motif in numerous biologically active natural products. vu.ltresearchgate.net Its presence in complex molecules like garsubellin A, hyperforin, and various meroterpenoids underscores its significance as a biosynthetic and synthetic scaffold. vu.ltresearchgate.netacs.orgrsc.org Synthetic chemists utilize this pre-organized framework to reduce the conformational flexibility of a target molecule, which can be crucial for achieving biological activity.
The rigid, V-shaped geometry of the scaffold allows for the precise positioning of functional groups in three-dimensional space. vu.ltresearchgate.net This makes it an ideal platform for building molecules designed for specific molecular recognition events or for mimicking the complex topologies of natural products. researchgate.netucl.ac.uk The synthesis of polycyclic systems often relies on the bicyclo[3.3.1]nonane core as a starting point, with subsequent reactions building upon this stable and stereochemically defined foundation. ucl.ac.ukrsc.org
| Natural Product Family | Core Scaffold Component | Significance |
| Polyprenylated Acylphloroglucinols (PPAPs) | Bicyclo[3.3.1]nonane-trione | Found in compounds with antidepressant (hyperforin) and anticancer (garcinol) properties. researchgate.netacs.org |
| Meroterpenoids | Bicyclo[3.3.1]nonane | A large family of natural products that are hybrids of terpene and polyketide biosynthetic pathways. researchgate.net |
| Garsubellin A | Bicyclo[3.3.1]nonane | A natural product with potential therapeutic applications for diseases like Alzheimer's. rsc.orgresearchgate.net |
Contributions to Supramolecular Chemistry
Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, has greatly benefited from scaffolds like bicyclo[3.3.1]nonane. lu.selu.se The defined geometry and the ability to introduce specific recognition motifs make its derivatives, including those with carboxylic acid groups, excellent candidates for designing self-assembling systems. vu.ltlu.se
The rigid, concave shape of the bicyclo[3.3.1]nonane framework is ideally suited for creating cavity-containing compounds that can act as synthetic receptors or host molecules for guest species. vu.ltlu.se By functionalizing this scaffold, chemists can design hosts with specific sizes, shapes, and binding sites tailored for a particular guest.
Derivatives of bicyclo[3.3.1]nonane have been incorporated into larger supramolecular structures such as molecular tweezers and macrocycles. lu.sersc.org For example, fusing the bicyclic unit with other recognition motifs, like crown ethers, has led to the development of sophisticated receptors for ions and small organic molecules. lu.se The predictable structure of the bicyclic core ensures that the binding sites are held in the correct orientation for effective guest recognition and complexation. lu.se
Hydrogen bonding is a primary tool in directing the self-assembly of molecules into ordered structures. The carboxylic acid functionality of this compound is a classic hydrogen-bond donor and acceptor, making it highly effective in forming predictable supramolecular synthons.
Researchers have extensively used the bicyclo[3.3.1]nonane scaffold to construct synthons pre-programmed for self-assembly. vu.ltvu.lt By attaching moieties capable of forming multiple hydrogen bonds, such as pyridones or isocytosines, to both ends of the bicyclic framework, cleft-like molecules have been created that associate end-to-end. vu.ltvu.lt This association, driven by hydrogen bonding, leads to the formation of well-defined tubular assemblies and other ordered aggregates. vu.ltresearchgate.netrsc.orgchalmers.se The chirality of the underlying bicyclic unit can be used to control the helicity of these resulting supramolecular polymers. vu.lt
| Supramolecular Structure | Key Functional Group(s) | Driving Interaction | Reference |
| Molecular Tweezers | Aromatic side groups | π-π stacking, van der Waals | lu.sersc.org |
| Host-Guest Receptors | Crown ethers, amides | Ion-dipole, hydrogen bonding | lu.se |
| Tubular Nanostructures | Carboxylic acids, pyridones, isocytosines | Complementary hydrogen bonding | vu.ltvu.lt |
| 2D Crystalline Nets | Diols, diones | Strong and weak hydrogen bonds | researchgate.netrsc.orgchalmers.se |
Role in Catalysis and Ligand Design
The well-defined stereochemistry and rigidity of the bicyclo[3.3.1]nonane skeleton make it an excellent platform for the design of chiral ligands used in asymmetric catalysis. rsc.org By attaching coordinating atoms to this scaffold, the ligand can create a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction.
C2-symmetric ligands, which possess a twofold axis of rotational symmetry, are particularly effective in many asymmetric transformations. The bicyclo[3.3.1]nonane framework has been used to synthesize such ligands. For example, bicyclo[3.3.1]nonadiene has been employed as a chiral ligand for rhodium-catalyzed asymmetric arylation reactions. acs.org More recently, a chiral bicyclo[3.3.1]nonane derivative containing a sulfoxide (B87167) was shown to be an efficient ligand in rhodium-catalyzed 1,4-addition reactions. nih.gov The fixed conformation of the bicyclic backbone is crucial for transmitting chiral information effectively during the catalytic cycle. Beyond catalysis, these derivatives have also been investigated as templates for developing selective ligands for biological targets, such as the estrogen receptor. nih.gov
Development of Ligands for Metal-Complex Catalysis
The bicyclo[3.3.1]nonane skeleton serves as a valuable building block for creating chiral ligands used in metal-catalyzed reactions. The inherent rigidity of this framework allows for the precise spatial arrangement of coordinating groups, which is essential for effective stereocontrol.
One innovative approach involves using the carboxylic acid group as an internal directing group in catalysis. In manganese-catalyzed C-H oxidation reactions, the carboxylic acid moiety of a substrate can coordinate to the bulky metal complex. nih.govuu.nl This coordination ensures the necessary rigidity for high enantioselectivity and dictates the site-selectivity of the reaction, effectively making the substrate a transient part of the catalytic ligand sphere. nih.govuu.nl This strategy has been successfully applied to the synthesis of complex molecules, such as a tetrahydroxylated bicyclo[3.3.1]nonane, where the carboxylic acid directs the oxidation to a specific methylene (B1212753) C-H bond. nih.govuu.nl
Furthermore, derivatives of the bicyclo[3.3.1]nonane core can be chemically modified to create standalone chiral ligands. For instance, a chiral bicyclo[3.3.1]nonane derivative was transformed into a sulfoxide alkene ligand. This ligand was then used to prepare a rhodium catalyst, [(4')RhOH]₂, in situ from [Rh(coe)₂Cl]₂ under mild conditions, demonstrating its utility in metal-complex catalysis. nih.gov The unique V-shape of the bicyclic scaffold is a key feature in designing such ligands for applications in supramolecular and coordination chemistry. vu.lt
| Catalyst System | Ligand/Directing Group | Application |
| Manganese Complex | Carboxylic Acid | C-H Oxidation / Lactonization |
| Rhodium Complex | Chiral Sulfoxide Alkene | Asymmetric 1,4-Addition |
Application in Asymmetric Catalytic Processes
The development of chiral architectures containing bicyclo[3.3.1]nonane units through organocatalytic asymmetric transformations has become a significant area of research. researchgate.net The stereocontrolled synthesis of these bicyclic systems is crucial for their application in creating enantiomerically pure products. researchgate.netresearchgate.net
The manganese-catalyzed C-H oxidation directed by a carboxylic acid is a prime example of an effective asymmetric process. This method can yield γ-lactones with high enantiomeric excess (ee), reaching up to 99%. nih.gov In one notable synthesis, this reaction fixed the chirality of five stereogenic centers in a single step, achieving a 96% ee. uu.nl The ability to discriminate between diastereotopic C-H bonds can be modulated by the catalyst design without diminishing the enantiomeric excess. nih.govuu.nl
The chiral sulfoxide ligand derived from the bicyclo[3.3.1]nonane framework has also shown promise in asymmetric catalysis. nih.gov When used in a rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to a cyclic enone, the resulting product was obtained with an 81% ee. nih.gov These examples highlight the potential of bicyclo[3.3.1]nonane derivatives as effective chiral auxiliaries and ligands in a variety of asymmetric catalytic reactions. rsc.org
| Catalytic Process | Catalyst | Substrate/Ligand | Enantiomeric Excess (ee) |
| C-H Lactonization | Manganese Complex | Carboxylic acid-directed | up to 99% |
| 1,4-Addition | Rhodium Complex | Bicyclic Sulfoxide Ligand | 81% |
Integration into Novel Functional Materials and Polymers
The unique structural properties of the bicyclo[3.3.1]nonane system have been leveraged to create novel functional materials with tunable properties. Researchers have investigated the use of this scaffold to build both low and high molecular weight cationic materials with linear and hyperbranched architectures. gatech.edu
A key innovation in this area is the development of "fragmentable" bicyclo[3.3.1]nonane-based cationic materials. gatech.edu These materials are designed with reversible bonds, allowing their degradability to be controlled based on fundamental principles of physical organic chemistry. This characteristic is particularly valuable for biomedical applications. These polymers have demonstrated efficiency comparable to commercial standards in gene delivery and possess broad-spectrum antimicrobial activity, making them potential candidates for antimicrobial coatings with a reduced likelihood of inducing resistance. gatech.edu
Beyond polymerization, the bicyclo[3.3.1]nonane framework is an ideal building block for supramolecular chemistry. lu.se Its rigid, cleft-like geometry is well-suited for constructing pre-programmed synthons that can self-assemble into larger, ordered structures. By incorporating hydrogen-bonding recognition patterns, these molecules can form well-defined tubular aggregates through end-to-end association, demonstrating the versatility of this scaffold in creating advanced, self-assembling functional materials. vu.lt
Q & A
Q. How is the bicyclo[3.3.1]nonane core synthesized, and what key experimental parameters influence yield?
The bicyclo[3.3.1]nonane scaffold is commonly synthesized via condensation reactions. For example, diketones react with hydroxylamine to form bicyclo[3.3.1]nonane-based dioximes (54–82% yield), with catalysis by n-BuSH/HCl being critical for regioselectivity . Alternative routes include thiourea-mediated thiolation of bicyclo[3.3.1]nonalol to introduce sulfur-containing functional groups . Key parameters include temperature control (reflux conditions for heterocycle fusion) and solvent choice (e.g., phenol for stabilizing intermediates) .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of bicyclo[3.3.1]nonane derivatives?
X-ray diffraction is the gold standard for resolving conformational ambiguity. For example, bicyclo[3.3.1]nonan-9-one derivatives crystallize in chair-boat conformations, with bulky substituents (e.g., morpholine) inducing strain that is detectable via X-ray . NMR spectroscopy (¹H/¹³C) is essential for tracking regioselectivity in reactions, such as distinguishing axial vs. equatorial protons in chair-chair vs. boat-chair conformers .
Q. What are the primary challenges in achieving enantiomeric purity for bicyclo[3.3.1]nonane-2-carboxylic acid?
Racemic resolution via diastereomeric camphanic acid esters is a classical method. For example, (±)-endo,endo-bicyclo[3.3.1]nonane-2,6-diol was resolved using this approach, with chiral HPLC or capillary electrophoresis required to verify enantiomeric excess . Challenges include steric hindrance at bridgehead carbons, which complicates selective crystallization .
Advanced Research Questions
Q. How do conformational dynamics of bicyclo[3.3.1]nonane derivatives influence their reactivity in catalytic or biological applications?
The chair-chair conformation is thermodynamically favored, but substituents (e.g., 2-exo morpholine) force adoption of the boat-chair conformation, altering reactivity. For instance, strained boat-chair conformers in bicyclo[3.3.1]nonan-9-ones exhibit enhanced electrophilicity at C-9, facilitating nucleophilic additions . In catalysis, this strain can activate metal-binding sites for asymmetric reactions .
Q. What strategies enable regioselective functionalization of the bicyclo[3.3.1]nonane core for anticancer drug development?
Bridgehead lithiation using LTMP (lithium tetramethylpiperidide) achieves regioselective substitution at C-5, as demonstrated in garsubellin A analogs. Electrophilic quenching (e.g., prenylation) at this position enables downstream annulation reactions (e.g., THF ring formation via epoxidation) . For heterocycle fusion, 3-bromobicyclo[3.3.1]nonane-2-one reacts with dinucleophiles (e.g., amino-triazolothione) under reflux to yield bis-fused derivatives .
Q. How do contradictions in reported synthetic yields arise, and how can they be resolved experimentally?
Discrepancies in yields (e.g., 54% vs. 82% for saturated analogs) often stem from subtle differences in catalyst loading (e.g., n-BuSH vs. alternative thiols) or workup protocols . Systematic optimization via DoE (Design of Experiments) is recommended, varying parameters like reaction time, solvent polarity, and stoichiometry. For example, Grob fragmentation of 1,3-adamantanediol to bicyclo[3.3.1]nonane-3-one requires precise acid concentration to minimize side products .
Q. What role does the bicyclo[3.3.1]nonane moiety play in enhancing the bioavailability of polycyclic polyprenylated acylphloroglucinols (PPAPs)?
The rigid bicyclo[3.3.1]nonane core in PPAPs improves metabolic stability by reducing rotational freedom, as shown in plukenetione analogs. Acid-catalyzed cyclization of bicyclo[3.3.1]nonane precursors introduces adamantane-like frameworks, which enhance membrane permeability and target binding (e.g., kinase inhibition) . SAR studies indicate that carboxyl groups at C-2 improve solubility without compromising logP values .
Methodological Considerations
- Synthetic Design : Prioritize thiourea or hydroxylamine-mediated routes for functional group diversification .
- Analytical Validation : Combine X-ray crystallography with dynamic NMR to resolve conformational equilibria .
- Biological Testing : Use this compound as a scaffold for prodrug development, leveraging its carboxyl group for ester/prodrug linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
